Carbaryl-d7

Description

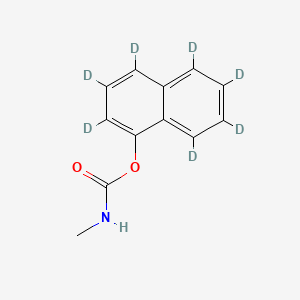

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXBEEMKQHEXEN-CFWCETGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(=O)NC)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661853 | |

| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-56-7 | |

| Record name | 1-Naphthalenyl-2,3,4,5,6,7,8-d7N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Carbaryl-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carbaryl-d7, a deuterated analog of the carbamate insecticide Carbaryl. This document summarizes its core physicochemical properties, details its application in analytical methodologies, and explores the immunotoxicological effects of its non-deuterated counterpart, Carbaryl, providing insights into potential research applications.

Core Data Presentation

The following table summarizes the key quantitative data for Carbaryl-d7.

| Property | Value | Reference |

| CAS Number | 362049-56-7 | N/A |

| Molecular Formula | C₁₂H₄D₇NO₂ | N/A |

| Molecular Weight | 208.26 g/mol | N/A |

Immunomodulatory Effects of Carbaryl: A Signaling Pathway

Carbaryl has been shown to exert significant immunotoxic effects by disrupting the balance of T-helper (Th) cell differentiation and cytokine production. The primary mechanism involves a shift from a Th1-mediated cellular immune response to a Th2-mediated humoral immune response. This imbalance can have profound implications for the organism's ability to effectively combat intracellular pathogens and its susceptibility to allergic and autoimmune conditions.

Exposure to Carbaryl leads to a significant decrease in the production of Th1-associated cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2] Concurrently, there is an observed increase in the secretion of Th2-associated cytokines, namely Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[1][2] This cytokine shift suppresses the functions of lymphocytes and macrophages.[1][2] The reduction in pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) further contributes to the compromised immune response.[1]

References

In-Depth Technical Guide: Purity and Isotopic Enrichment of Carbaryl-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and isotopic enrichment of Carbaryl-d7, a deuterated internal standard crucial for the accurate quantification of the insecticide Carbaryl in various matrices. Understanding the quality of this reference material is paramount for ensuring the reliability and reproducibility of analytical data in research, drug development, and environmental monitoring.

Carbaryl-d7 is synthesized to have deuterium atoms incorporated into its structure, typically on the naphthalene ring. This isotopic labeling allows for its differentiation from the non-labeled Carbaryl analyte when using mass spectrometry-based methods, without significantly altering its chemical and physical properties. The precise determination of its chemical purity and the distribution of its deuterated forms are critical aspects of its quality control.

Data Presentation

The chemical purity and isotopic enrichment of a typical batch of Carbaryl-d7 are summarized in the following tables. These values are representative and may vary slightly between different lots and suppliers.

Table 1: Chemical Purity of Carbaryl-d7

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥ 98% |

| Main Impurity | 1-Naphthol-d7 |

| Other Impurities | Unspecified |

Table 2: Isotopic Enrichment of Carbaryl-d7

| Isotopic Species | Abundance (%) |

| d7 | > 99 |

| d6 | < 1 |

| d5 | < 0.1 |

| d4 | < 0.1 |

| d3 | < 0.1 |

| d2 | < 0.1 |

| d1 | < 0.1 |

| d0 (Unlabeled) | < 0.1 |

| Total Deuterated Forms (d1-d7) | ≥ 99% |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the chemical purity and isotopic enrichment of Carbaryl-d7.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of Carbaryl-d7 and to identify and quantify any non-deuterated or other chemical impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of Carbaryl-d7 is prepared in acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a working concentration of about 10 µg/mL.

-

Quantification: The chemical purity is calculated by the area normalization method, where the peak area of Carbaryl-d7 is expressed as a percentage of the total peak area of all components in the chromatogram.

Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed to determine the distribution of deuterated species (d0 to d7) in the Carbaryl-d7 material.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp to 280 °C at a rate of 20 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injection: Splitless injection of 1 µL at an injector temperature of 250 °C.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of the molecular ions corresponding to each deuterated species (d0 to d7).

-

Mass-to-charge ratios (m/z) to monitor for the molecular ion [M]+:

-

d0 (C12H11NO2): m/z 201

-

d1 (C12H10DNO2): m/z 202

-

d2 (C12H9D2NO2): m/z 203

-

d3 (C12H8D3NO2): m/z 204

-

d4 (C12H7D4NO2): m/z 205

-

d5 (C12H6D5NO2): m/z 206

-

d6 (C12H5D6NO2): m/z 207

-

d7 (C12H4D7NO2): m/z 208

-

-

-

Data Analysis: The relative abundance of each deuterated species is determined by integrating the peak area for each monitored ion and expressing it as a percentage of the total integrated area of all monitored ions.

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of Carbaryl-d7, including the positions of deuterium labeling, and to assess its purity by identifying any proton-containing impurities.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

¹H NMR:

-

Purpose: To confirm the absence of protons on the naphthalene ring and to detect any residual protonated impurities. The spectrum should show a singlet for the N-methyl protons and the absence of signals in the aromatic region corresponding to the naphthalene ring.

-

Acquisition: Standard proton NMR experiment with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity detection.

-

-

¹³C NMR:

-

Purpose: To confirm the carbon skeleton of the molecule. The signals corresponding to the deuterated carbon atoms on the naphthalene ring will be observed as multiplets due to carbon-deuterium coupling.

-

Acquisition: Standard carbon-13 NMR experiment, potentially with proton decoupling.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the purity and isotopic enrichment of Carbaryl-d7.

A Technical Guide to Carbaryl-d7: Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications and the typical data presented in a Certificate of Analysis (CoA) for Carbaryl-d7. Carbaryl-d7 is the deuterated form of Carbaryl, a broad-spectrum carbamate insecticide. Due to its isotopic labeling, Carbaryl-d7 is an ideal internal standard for the quantitative analysis of Carbaryl in various matrices by mass spectrometry-based methods.

Carbaryl-d7 Specifications

The following table summarizes the key specifications for Carbaryl-d7, compiled from various suppliers. These values are typical and may vary slightly between different lots and manufacturers.

| Parameter | Specification | Source(s) |

| Chemical Name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol, 1-(N-methylcarbamate) | [1] |

| Synonyms | 1-Naphthyl-d7 N-Methylcarbamate, Arylam-d7, Dyna-carbyl-d7, ENT 23969-d7 | [1][2] |

| CAS Number | 362049-56-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₄D₇NO₂ | [1][2][5][7] |

| Molecular Weight | 208.26 g/mol | [2][3][5][6][7] |

| Purity | ≥95% (HPLC), ≥99% deuterated forms (d₁-d₇) | [1][2][6] |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1] |

| Storage Temperature | -20°C or 2-8°C | [1][2][4][6] |

| Stability | ≥ 4 years (when stored properly) | [1] |

Certificate of Analysis (CoA) Workflow

A Certificate of Analysis for a certified reference material like Carbaryl-d7 is a critical document that ensures its quality and suitability for its intended use. The following diagram illustrates the logical workflow involved in generating a CoA.

Caption: Logical workflow for generating a Certificate of Analysis for Carbaryl-d7.

Experimental Protocols: Analytical Methodologies

While specific, detailed experimental protocols for the analysis of Carbaryl-d7 are proprietary to the manufacturers, the general methodologies employed are well-established in the field of analytical chemistry. Carbaryl-d7, being an internal standard, is typically used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Carbaryl.

General Workflow for Pesticide Analysis using LC-MS/MS with Carbaryl-d7 as an Internal Standard:

The following diagram outlines a typical workflow for the analysis of pesticides in a complex matrix, such as a food or environmental sample, using Carbaryl-d7 as an internal standard.

Caption: General workflow for pesticide analysis using LC-MS/MS with an internal standard.

Key Steps in the Analytical Protocol:

-

Sample Preparation: The sample (e.g., fruit, vegetable, water) is first homogenized. A known amount of the homogenized sample is then subjected to an extraction procedure, such as the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[8] A precise amount of the Carbaryl-d7 internal standard is added (spiked) into the sample extract at the beginning of the workflow. This is followed by a cleanup step, often using solid-phase extraction (SPE), to remove matrix interferences.[8][9]

-

LC-MS/MS Analysis: The cleaned-up extract is then injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: The components of the extract are separated on an HPLC column.[10][11]

-

Ionization: The separated components are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ions are then detected by a tandem mass spectrometer, which allows for highly selective and sensitive detection of both Carbaryl and Carbaryl-d7 based on their specific parent and daughter ion transitions (Multiple Reaction Monitoring - MRM).[8][11]

-

-

Data Processing and Quantification: The signal (peak area) for both Carbaryl and Carbaryl-d7 is measured. A calibration curve is generated using standards of known Carbaryl concentration and a constant concentration of Carbaryl-d7. The ratio of the peak area of Carbaryl to the peak area of Carbaryl-d7 in the sample is then used to calculate the concentration of Carbaryl in the original sample by interpolating from the calibration curve. This use of an internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

This technical guide provides a foundational understanding of the specifications and analytical considerations for Carbaryl-d7. For specific applications, it is always recommended to consult the Certificate of Analysis provided by the supplier and to develop and validate analytical methods according to the specific requirements of the study and regulatory guidelines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. achemtek.com [achemtek.com]

- 3. Carbaryl D7 (naphthyl D7) | CymitQuimica [cymitquimica.com]

- 4. Carbaryl-d7 Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]

- 5. scbt.com [scbt.com]

- 6. Carbaryl-d7 | CAS 362049-56-7 | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. s4science.at [s4science.at]

- 9. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]

- 10. helixchrom.com [helixchrom.com]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

Solubility of Carbaryl-d7 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Carbaryl-d7, a deuterated isotopologue of the carbamate insecticide Carbaryl. Utilized as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a thorough understanding of its solubility is critical for accurate quantification of Carbaryl in various matrices. This document compiles available solubility data, outlines relevant experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Topic: Solubility Profile of Carbaryl-d7

Carbaryl-d7, with the chemical formula C₁₂H₄D₇NO₂, is a solid at room temperature.[1] Its solubility is a key physicochemical property influencing its handling, formulation of standard solutions, and its behavior in analytical systems. While specific quantitative solubility data for Carbaryl-d7 is limited in publicly available literature, a combination of qualitative information, data from commercial standards, and solubility data for its non-deuterated analogue, Carbaryl, provides a robust profile.

The Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium can subtly alter a molecule's physicochemical properties, including solubility. This is due to differences in bond strength and vibrational energy between C-H and C-D bonds, which can affect intermolecular interactions. For some deuterated compounds, an increase in solubility has been observed. For instance, the solubility of flurbiprofen-d8 was found to be twice that of its non-deuterated counterpart.[2] However, in nonpolar solvents, the difference in solubility between a deuterated compound and its parent compound is often negligible.

Quantitative and Qualitative Solubility Data

Due to a lack of extensive studies on Carbaryl-d7, the quantitative solubility data for the non-deuterated Carbaryl is presented below as a strong proxy. This is complemented by the available qualitative and inferred quantitative data for Carbaryl-d7.

Solubility of Carbaryl-d7

| Solvent | Solubility | Temperature (°C) | Data Type | Source |

| Acetonitrile | ≥ 100 µg/mL | Not Specified | Quantitative (Inferred) | Restek[3][4][5] |

| Chloroform | Slightly Soluble | Not Specified | Qualitative | Cayman Chemical[1] |

| Ethyl Acetate | Slightly Soluble | Not Specified | Qualitative | Cayman Chemical[1] |

| Methanol | Slightly Soluble | Not Specified | Qualitative | Cayman Chemical[1] |

Solubility of Carbaryl (Non-deuterated)

| Solvent | Solubility (g/kg of solvent) | Temperature (°C) |

| Dimethylformamide | 400 - 450 | 25 |

| Dimethyl sulfoxide | 400 - 450 | 25 |

| Acetone | 200 - 300 | 25 |

| Cyclohexanone | 200 - 250 | 25 |

| Isopropanol | 100 | 25 |

| Xylene | 100 | 25 |

Source: PubChem[6]

Based on the data for Carbaryl, it is anticipated that Carbaryl-d7 will exhibit high solubility in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetone.[6][7][8]

Experimental Protocols for Solubility Determination

The following section outlines a general methodology for determining the solubility of a compound like Carbaryl-d7 in organic solvents, based on established international guidelines such as CIPAC Method MT 181.[9][10]

Objective

To determine the saturation concentration of Carbaryl-d7 in a given organic solvent at a specified temperature.

Materials and Apparatus

-

Carbaryl-d7 (solid)

-

High-purity analytical grade organic solvents

-

Analytical balance (accurate to at least 0.1 mg)

-

Stoppered graduated cylinders or flasks (e.g., 10 mL)

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure

1. Preliminary Test:

-

Weigh approximately 10 mg of Carbaryl-d7 into a test tube or small flask.

-

Incrementally add the selected organic solvent (e.g., in 0.5 mL or 1.0 mL aliquots).

-

After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for a set period until the solid is fully dissolved.

-

Record the total volume of solvent required to achieve complete dissolution. This provides an approximate solubility range to inform the main test.

2. Main Test (Flask Method):

-

Based on the preliminary test, weigh an appropriate amount of Carbaryl-d7 into a flask. The amount should be chosen to ensure that a saturated solution is formed.

-

Add a known volume of the organic solvent to the flask.

-

Seal the flask and place it in a constant temperature bath (e.g., 25 °C ± 1 °C).

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the solution to stand undisturbed in the temperature bath for a sufficient time to allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter that is compatible with the solvent to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method.

-

Quantify the concentration of Carbaryl-d7 in the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the solubility by taking into account the dilution factor. The determination should be performed in duplicate or triplicate.

3. Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or mass per mass (e.g., g/kg).

-

Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of Carbaryl-d7 in an organic solvent.

Caption: Workflow for determining the solubility of Carbaryl-d7.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbaryl-d7 Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [uk.restek.com]

- 4. Carbaryl-d7 Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]

- 5. Carbaryl-d7 Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]

- 6. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbaryl | 63-25-2 [chemicalbook.com]

- 9. MT 181 - Solubility in organic solvents [cipac.org]

- 10. scribd.com [scribd.com]

Stability and Storage Conditions for Carbaryl-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carbaryl-d7, a deuterated internal standard crucial for the accurate quantification of the insecticide Carbaryl. Understanding the stability profile of Carbaryl-d7 is paramount for ensuring the integrity of analytical data in research and regulated environments. This document outlines storage recommendations, discusses potential degradation pathways based on data for its non-deuterated analogue, and provides detailed experimental protocols for in-house stability assessments.

Overview of Carbaryl-d7

Carbaryl-d7 is a stable isotope-labeled version of Carbaryl, where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for chromatographic and mass spectrometric analysis, as it co-elutes with Carbaryl but is distinguishable by its higher mass.

Recommended Storage Conditions

The stability of Carbaryl-d7 is dependent on its physical state (solid vs. in solution) and the storage environment. Based on information from various suppliers, the following conditions are recommended to ensure long-term stability.

Solid Form

As a solid, Carbaryl-d7 is generally stable for extended periods when stored under appropriate conditions.

| Parameter | Recommended Condition | Expected Stability |

| Temperature | -20°C[1] | ≥ 4 years[1] |

| 2-8°C | Not specified, but a common storage temperature. | |

| 4°C | Not specified, but a common storage temperature. | |

| Light | Protected from light | General best practice for chemical standards. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent oxidation. |

In Solution

The stability of Carbaryl-d7 in solution is influenced by the solvent, concentration, temperature, and pH.

| Solvent | Concentration | Storage Temperature | Expected Stability |

| Acetonitrile | 100 µg/mL | 10°C or colder[2] | Minimum 6 months, Maximum 31 months (shelf life on ship date)[2] |

Note: It is crucial to refer to the certificate of analysis provided by the supplier for lot-specific storage instructions and expiration dates.

Potential Degradation Pathways

Hydrolysis

Carbaryl is known to be unstable under alkaline conditions, undergoing hydrolysis to form 1-naphthol and methylcarbamic acid. The rate of hydrolysis is pH-dependent and follows first-order kinetics.

A proposed logical workflow for considering the impact of pH on Carbaryl-d7 stability is presented below.

Caption: Logical workflow for assessing pH-dependent stability of Carbaryl-d7.

Photodegradation

Carbaryl can degrade when exposed to light, particularly UV radiation. The photodegradation of Carbaryl in acetonitrile solution has been reported to yield products such as phthalic anhydride, 1,4-naphthalenedione, and 1-naphthol. Therefore, it is critical to protect Carbaryl-d7 solutions from light.

Thermal Degradation

While Carbaryl is relatively stable at ambient temperatures, it can degrade at elevated temperatures. Thermal processing has been shown to cause degradation, although complete breakdown may not occur. It is advisable to avoid exposing Carbaryl-d7 to high temperatures.

Experimental Protocols for Stability Assessment

To ensure the accuracy of analytical results, it is recommended to perform in-house stability studies of Carbaryl-d7 solutions under the specific conditions of their use. The following are detailed protocols for assessing short-term and long-term stability.

Short-Term (Bench-Top) Stability

This experiment evaluates the stability of Carbaryl-d7 in solution under typical laboratory conditions.

Objective: To determine the stability of Carbaryl-d7 working solutions at room temperature over a period representative of a typical analytical run.

Materials:

-

Carbaryl-d7 stock solution

-

Solvent (e.g., acetonitrile, methanol, or mobile phase)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

LC-MS/MS system

Procedure:

-

Prepare a fresh working solution of Carbaryl-d7 at a known concentration (e.g., 100 ng/mL) in the desired solvent.

-

Analyze the freshly prepared solution (T=0) in triplicate using a validated LC-MS/MS method to determine the initial peak area or response ratio.

-

Store the working solution on the bench-top at ambient temperature, protected from light.

-

At specified time intervals (e.g., 4, 8, 12, 24, and 48 hours), inject the solution in triplicate.

-

Calculate the mean response at each time point and compare it to the initial response.

Acceptance Criteria: The mean response at each time point should be within ±15% of the initial response.

The experimental workflow for short-term stability testing is illustrated in the following diagram.

Caption: Experimental workflow for short-term stability testing of Carbaryl-d7.

Long-Term Stability

This experiment evaluates the stability of Carbaryl-d7 stock and working solutions under recommended storage conditions.

Objective: To determine the stability of Carbaryl-d7 solutions over an extended period (e.g., 1, 3, 6, 12 months) at the intended storage temperature.

Materials:

-

Carbaryl-d7 stock solution

-

Solvent (e.g., acetonitrile)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

LC-MS/MS system

-

Validated storage facility (e.g., -20°C freezer or 4°C refrigerator)

Procedure:

-

Prepare a batch of Carbaryl-d7 stock or working solutions at the desired concentration.

-

Aliquot the solution into multiple vials to avoid freeze-thaw cycles.

-

Analyze a set of freshly prepared aliquots (T=0) in triplicate to establish the initial response.

-

Store the remaining aliquots at the specified temperature (e.g., -20°C or 4°C).

-

At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots, bring them to room temperature, and analyze in triplicate.

-

Prepare a fresh standard solution at the same concentration at each time point for comparison.

-

Calculate the mean response of the stored samples and compare it to the response of the freshly prepared standard.

Acceptance Criteria: The mean response of the stored solution should be within ±15% of the response of the freshly prepared solution.

Conclusion

Carbaryl-d7 is a stable compound when stored correctly. As a solid, it should be stored at -20°C, protected from light, for maximum long-term stability. Solutions of Carbaryl-d7 in acetonitrile are stable when stored at 10°C or colder. However, the stability of Carbaryl-d7 can be compromised by exposure to alkaline conditions, light, and high temperatures. For ensuring the highest quality of analytical data, it is imperative that laboratories establish and verify the stability of Carbaryl-d7 under their specific experimental and storage conditions by following the detailed protocols provided in this guide.

References

Carbaryl-d7 supplier and purchasing information

This technical guide provides an in-depth overview of Carbaryl-d7, a deuterated internal standard for the quantification of the insecticide carbaryl. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques. This document covers supplier and purchasing information, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a depiction of the toxicological pathway of carbaryl.

Supplier and Purchasing Information

Carbaryl-d7 is available from several chemical suppliers. The following table summarizes key quantitative data and purchasing information from a selection of vendors. Please note that availability and pricing are subject to change and should be confirmed with the respective supplier.

| Supplier | Catalog Number | Purity | Isotopic Purity | Available Quantity | Form | CAS Number |

| Cayman Chemical | 24140 | - | ≥99% deuterated forms (d1-d7)[1] | 1 mg, 5 mg | Solid | 362049-56-7[1] |

| Achemtek | MSK20279 | 99+% | - | - | Solid | 362049-56-7[2] |

| Ibis Scientific | 31985 | - | - | 1 mL/ampul | 100 µg/mL in acetonitrile | - |

| CP Lab Safety | - | - | 99%+ deuterated forms (d1-d7)[3] | 1 mg | Solid | 362049-56-7[3] |

| Da Vinci Laboratory Solutions | 687088 | - | - | 50 mg | Solid | 362049-56-7[4] |

| Santa Cruz Biotechnology | sc-211113 | - | - | - | Solid | 362049-56-7[5] |

Experimental Protocol: Quantification of Carbaryl in Biological Matrices using LC-MS/MS with Carbaryl-d7 Internal Standard

This protocol outlines a general procedure for the extraction and quantification of carbaryl from a biological matrix (e.g., plasma, tissue homogenate) using Carbaryl-d7 as an internal standard. This method is based on common practices in bioanalytical chemistry for pesticide residue analysis.

Materials and Reagents

-

Carbaryl analytical standard

-

Carbaryl-d7 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with a C18 reversed-phase column

Sample Preparation and Extraction

-

Sample Spiking: To 100 µL of the biological matrix, add a known concentration of Carbaryl-d7 internal standard solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE) (Optional Cleanup):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both carbaryl and Carbaryl-d7. The exact m/z values should be optimized on the specific instrument.

-

Carbaryl: e.g., Q1: 202.1 m/z -> Q3: 145.1 m/z

-

Carbaryl-d7: e.g., Q1: 209.1 m/z -> Q3: 152.1 m/z

-

-

Data Analysis: Quantify carbaryl by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of carbaryl and a constant concentration of Carbaryl-d7.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of carbaryl using a deuterated internal standard.

Caption: Experimental workflow for Carbaryl quantification.

Signaling Pathway of Carbaryl Toxicity

Carbaryl's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh).[6][7] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[4][7]

Caption: Carbaryl's inhibition of Acetylcholinesterase.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. Characterization of acetylcholinesterase inhibition and energy allocation in Daphnia magna exposed to carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. npic.orst.edu [npic.orst.edu]

- 7. Carbaryl - Wikipedia [en.wikipedia.org]

Spectroscopic and Mass Spectrometric Data for Carbaryl-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic and mass spectrometric data for Carbaryl-d7. Carbaryl-d7, a deuterated isotopologue of the carbamate insecticide Carbaryl, serves as a critical internal standard for the accurate quantification of Carbaryl in various matrices. This document compiles essential data, outlines relevant experimental protocols, and presents logical workflows to support research and analytical method development.

Introduction to Carbaryl-d7

Carbaryl-d7 is a stable isotope-labeled version of Carbaryl, with seven deuterium atoms incorporated into its naphthalene ring structure. Its near-identical physicochemical properties to the parent compound, Carbaryl, make it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a deuterated internal standard is its ability to compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise analytical results.

Chemical Information:

| Property | Value |

| Chemical Name | 1-Naphthalen-2,3,4,5,6,7,8-d7-ol, 1-(N-methylcarbamate) |

| CAS Number | 362049-56-7[1] |

| Molecular Formula | C₁₂H₄D₇NO₂[1] |

| Molecular Weight | ~208.3 g/mol [1] |

| Synonyms | Arylam-d7, Dyna-carbyl-d7, ENT 23969-d7, α-Naphthyl methyl Carbamate-d7, UC7744-d7[1] |

Mass Spectrometry Data

Mass spectrometry is the primary analytical technique for which Carbaryl-d7 is employed. The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification.

Mass Spectral Data for Carbaryl-d7

Published application notes for pesticide analysis provide the following mass spectrometric information for Carbaryl-d7, typically acquired in positive ion mode.

| Ion Type | m/z |

| Precursor Ion [M+H]⁺ | 209 |

| Fragment Ion | 151.9 |

This data is derived from methods utilizing tandem mass spectrometry (MS/MS).

Mass Spectral Data for Unlabeled Carbaryl (for comparison)

For reference, the mass spectrum of unlabeled Carbaryl typically shows a precursor ion [M+H]⁺ at m/z 202.1. Collision-induced dissociation of this ion results in characteristic fragment ions.

| Ion Type | m/z |

| Precursor Ion [M+H]⁺ | 202.1 |

| Fragment Ion 1 | 145.0 |

| Fragment Ion 2 | 127.0 |

The primary fragmentation pathway involves the cleavage of the carbamate group, leading to the formation of the naphthol fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

As of the latest search, publicly available experimental ¹H NMR and ¹³C NMR spectroscopic data specifically for Carbaryl-d7 could not be located. This is not uncommon for deuterated standards, as their primary use is in mass spectrometry, and full NMR characterization is not always published in accessible literature.

However, for comparative purposes and structural elucidation, the NMR data for unlabeled Carbaryl is provided below. The deuteration in Carbaryl-d7 occurs on the naphthalene ring, which would result in the absence of signals corresponding to the aromatic protons in the ¹H NMR spectrum and altered chemical shifts and coupling in the ¹³C NMR spectrum for the deuterated carbons.

¹H NMR Data for Unlabeled Carbaryl

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | m | 2H | Aromatic-H |

| ~7.8 | m | 1H | Aromatic-H |

| ~7.5 | m | 2H | Aromatic-H |

| ~7.4 | m | 2H | Aromatic-H |

| ~5.0 | br s | 1H | NH |

| ~2.9 | d | 3H | CH₃ |

Solvent and instrument frequency can affect these values.

¹³C NMR Data for Unlabeled Carbaryl

| Chemical Shift (ppm) | Assignment |

| ~155 | C=O |

| ~148 | Ar-C-O |

| ~134 | Ar-C |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~117 | Ar-CH |

| ~28 | CH₃ |

Solvent and instrument frequency can affect these values.

Experimental Protocols

General Protocol for Quantitative Analysis using LC-MS/MS

-

Preparation of Standards: Prepare a series of calibration standards containing known concentrations of unlabeled Carbaryl. Each standard should be fortified with a constant, known concentration of Carbaryl-d7.

-

Sample Preparation:

-

To an accurately weighed or measured sample matrix (e.g., food homogenate, water sample), add a known amount of the Carbaryl-d7 internal standard solution.

-

Perform an extraction procedure appropriate for the matrix to isolate the analytes. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE).

-

A cleanup step, such as dispersive SPE (dSPE), may be necessary to remove matrix interferences.

-

-

LC-MS/MS Analysis:

-

Inject the final extract into the LC-MS/MS system.

-

Chromatographically separate Carbaryl and Carbaryl-d7 from other matrix components, typically using a C18 reversed-phase column.

-

Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Carbaryl and Carbaryl-d7.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both Carbaryl and Carbaryl-d7.

-

Calculate the ratio of the peak area of Carbaryl to the peak area of Carbaryl-d7.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Carbaryl in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

References

An In-depth Technical Guide to the Safety Data of Carbaryl-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Carbaryl-d7, an isotopically labeled form of Carbaryl used as an internal standard in analytical chemistry. Given that the toxicological properties of deuterated compounds are generally considered to be similar to their non-deuterated counterparts, this guide extensively references data from studies on Carbaryl to provide a thorough safety profile. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed data, experimental methodologies, and visual representations of key concepts.

Chemical and Physical Properties

Carbaryl-d7 is a white to gray, odorless crystalline solid.[1] Its physicochemical properties are crucial for understanding its behavior in experimental and environmental systems.

| Property | Value | Reference |

| Chemical Name | 1-Naphthalenyl-d7-methylcarbamate | [2] |

| CAS Number | 362049-56-7 | [2] |

| Molecular Formula | C₁₂H₄D₇NO₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Physical State | Solid | [1] |

| Appearance | White to grayish crystalline solid | [1] |

| Odor | Odorless | [1] |

| Solubility | In water: 110 mg/L at 22 °C. Soluble in most polar organic solvents such as acetone, isopropanol, and xylene. | [1] |

| Vapor Pressure | 4.1 x 10⁻⁵ mmHg at 25 °C | [3] |

| Stability | Stable under normal conditions.[4] Hydrolyzes in alkaline media. |

Hazard Identification and GHS Classification

Carbaryl-d7 is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from multiple SDS.[4][5]

Toxicological Data

The toxicological profile of Carbaryl is well-documented. The following tables summarize key acute and chronic toxicity data.

Acute Toxicity

| Route | Species | Value | Reference |

| Oral LD₅₀ | Rat (male) | 302.6 mg/kg | [2][6] |

| Oral LD₅₀ | Rat (female) | 311.5 mg/kg | [2][6] |

| Oral LD₅₀ | Rabbit | 710 mg/kg | [2][6] |

| Dermal LD₅₀ | Rat | >2000 mg/kg | [2][6] |

| Dermal LD₅₀ | Rabbit | >2000 mg/kg | [2][6] |

| Inhalation LC₅₀ | Rat | >3.4 mg/L | [2][6] |

Skin and Eye Irritation

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | Not an irritant | [2][6] |

| Eye Irritation | Rabbit | Not an irritant | [2][6] |

Carcinogenicity

The U.S. Environmental Protection Agency (EPA) has classified Carbaryl as "likely to be carcinogenic to humans."[7][8]

| Species | Finding | Reference |

| Mouse (male) | Increased incidence of blood vessel tumors (hemangiosarcomas). | [7][8] |

| Rat | Higher incidences of bladder tumors. | [7][8] |

Reproductive and Developmental Toxicity

| Species | Effect | Reference |

| Rat | No reproductive effects observed. Developing rats showed lower body weight and incomplete bone formation. | [9] |

| Rabbit | Young had lower body weights at moderate doses. | [9] |

Experimental Protocols

The following are detailed methodologies for key toxicological studies, based on OECD guidelines and specific study descriptions for Carbaryl.

Acute Oral Toxicity (modified from OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are fasted overnight before dosing.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. For Carbaryl, doses would be selected around the known LD₅₀ values (e.g., 300 mg/kg).

-

Procedure: A stepwise procedure is used, starting with a dose expected to cause toxicity. Typically, three animals are used per step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, tremors, convulsions, salivation), and body weight changes for at least 14 days.[10]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation (modified from OECD Guideline 404)

-

Objective: To assess the potential for a substance to cause skin irritation.

-

Test Animals: Albino rabbits are typically used.[11]

-

Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[12]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[13] The severity of the reactions is scored.

Acute Eye Irritation (modified from OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits are the preferred species.[14]

-

Procedure: A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[14]

-

Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored. The observation period can be extended up to 21 days to assess the reversibility of the effects.[14]

Carcinogenicity Bioassay (based on rodent studies)

-

Objective: To evaluate the carcinogenic potential of a substance over the lifetime of an animal.

-

Test Animals: Rats and mice are commonly used.

-

Procedure: Animals are exposed to the test substance in their diet for an extended period, typically 2 years.[6] For Carbaryl, dietary concentrations were administered to achieve specific daily doses.

-

Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.

-

Pathology: A complete histopathological examination of all organs and tissues is performed at the end of the study.

Mechanism of Action and Signaling Pathway

The primary mechanism of toxicity for Carbaryl is the inhibition of the enzyme acetylcholinesterase (AChE).[2][15][16][17]

Caption: Mechanism of Carbaryl's toxicity through the inhibition of acetylcholinesterase.

Experimental and Safety Workflows

GHS Hazard Classification Workflow

The Globally Harmonized System (GHS) provides a logical approach to classifying chemical hazards based on toxicological data.

Caption: A simplified workflow for GHS hazard classification based on toxicological data.

Safe Handling and Personal Protective Equipment (PPE)

Given the toxicological profile of Carbaryl-d7, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working with powders or aerosols, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First-Aid Measures

-

If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Call a poison control center or doctor for further treatment advice.

-

If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

First-aid measures are based on general recommendations for Carbaryl.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

This technical guide provides a comprehensive summary of the available safety data for Carbaryl-d7. Researchers and other professionals should always consult the specific Safety Data Sheet provided by the manufacturer before handling this chemical and adhere to all recommended safety precautions.

References

- 1. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. Eye & Skin Toxicity [ntp.niehs.nih.gov]

- 6. npic.orst.edu [npic.orst.edu]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. paulllp.com [paulllp.com]

- 9. Developmental neurotoxic effects of two pesticides: Behavior and biomolecular studies on chlorpyrifos and carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. criver.com [criver.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of acetylcholinesterase inhibition and energy allocation in Daphnia magna exposed to carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bhopal disaster - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Throughput Analysis of Carbaryl in Food Matrices using Carbaryl-d7 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Carbaryl in complex food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and to correct for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, Carbaryl-d7, is employed. The protocol outlines a streamlined sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by optimized LC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode. This method provides excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and regulatory monitoring of Carbaryl residues in food safety and quality control laboratories.

Introduction

Carbaryl is a broad-spectrum carbamate insecticide used extensively in agriculture to control pests on a variety of crops.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Carbaryl in food products. Accurate and reliable quantification of its residues is therefore critical to ensure consumer safety.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for pesticide analysis due to its high sensitivity and selectivity.[2][3] However, complex food matrices can introduce significant signal suppression or enhancement, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as Carbaryl-d7, which co-elutes with the target analyte and behaves similarly during extraction and ionization, is the most effective way to compensate for these matrix effects and procedural losses.[4] This application note provides a comprehensive protocol for the determination of Carbaryl in produce, leveraging Carbaryl-d7 for reliable quantification.

Experimental Protocols

Materials and Reagents

-

Standards: Carbaryl (≥99% purity) and Carbaryl-d7 (≥98% purity) analytical standards.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (reagent grade), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).

-

QuEChERS Extraction Salts: Pre-packaged salt kits (e.g., containing MgSO₄, NaCl, sodium citrate, and sodium citrate sesquihydrate) are recommended for convenience and consistency.[5][6]

-

Dispersive SPE (dSPE): Tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄ for cleanup. For pigmented samples like spinach, graphitized carbon black (GCB) may be included.[5][6]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Carbaryl and Carbaryl-d7 in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with methanol.

-

Working Internal Standard (IS) Solution (1 µg/mL): Dilute the Carbaryl-d7 intermediate solution with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Carbaryl intermediate solution into blank matrix extract. A typical calibration range is 1 to 200 ng/mL.

Sample Preparation: QuEChERS Protocol

The following protocol is based on the AOAC 2007.01 method for produce with high water content.[5]

-

Homogenization: Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender and homogenize.

-

Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a precise volume of the Working Internal Standard (IS) Solution (e.g., 100 µL of 1 µg/mL Carbaryl-d7).

-

Add the QuEChERS extraction salts.

-

Immediately cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a dSPE cleanup tube containing PSA and MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract:

-

Transfer the cleaned supernatant into a clean vial.

-

The extract is now ready for LC-MS/MS analysis. For improved peak shape of early eluting analytes, a 1:1 dilution with water may be performed.[7]

-

LC-MS/MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 40°C |

| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 min, hold, and re-equilibrate. |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | ~5000 V |

| Source Temperature | 450 - 550°C[2] |

| Curtain Gas | ~20 psi[2] |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions for Carbaryl and Carbaryl-d7

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| Carbaryl | 202.1 | 145.1 | ~22 | Quantifier |

| Carbaryl | 202.1 | 127.1 | ~28 | Qualifier |

| Carbaryl-d7 | 209.2 | 152.1 | ~25 | Internal Std. |

Note: Collision energies should be optimized for the specific instrument being used.[8][9][10] The primary (quantifier) transition should be the most intense, while the secondary (qualifier) transition confirms the identity of the analyte.[7]

Results and Performance Characteristics

The use of Carbaryl-d7 as an internal standard ensures high-quality quantitative results by correcting for variations in recovery and matrix-induced ionization effects. The method performance should be validated according to SANTE or other relevant guidelines.[7]

Table 4: Method Performance Data (Exemplary)

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/g |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (Recovery %) | 85 - 110% |

| Precision (%RSD) | < 15% |

| Limit of Quantification (LOQ) | ≤ 10 ng/g (ppb) |

| Limit of Detection (LOD) | ≤ 3 ng/g (ppb) |

These values are representative and may vary depending on the matrix and instrument sensitivity.[1][11][12][13][14]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and accurate tool for the quantification of Carbaryl in diverse food matrices. The incorporation of Carbaryl-d7 as an internal standard is crucial for mitigating matrix-induced inaccuracies and ensuring data of the highest quality. The combination of a streamlined QuEChERS sample preparation protocol and optimized MRM detection allows for high-throughput analysis, making this method ideally suited for routine monitoring in food safety, quality assurance, and regulatory compliance settings.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 4. lcms.cz [lcms.cz]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. phcog.com [phcog.com]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Pesticides and Mycotoxins in Cannabis Brownies [restek.com]

Application Note: Quantification of Carbaryl in Water Samples Using Isotope Dilution LC-MS/MS with Carbaryl-d7

Introduction

Carbaryl, a widely used carbamate insecticide, is frequently detected in surface and groundwater, posing potential risks to environmental and human health.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for carbaryl in drinking water, necessitating sensitive and reliable analytical methods for its quantification at trace levels.[1] This application note describes a robust and sensitive method for the determination of carbaryl in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbaryl-d7 as an internal standard. The use of an isotopically labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

This method involves the extraction and concentration of carbaryl from water samples using solid-phase extraction (SPE). The extracted analyte is then quantified by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Carbaryl-d7, a stable isotope-labeled analog of carbaryl, is added to the samples prior to extraction to serve as an internal standard, ensuring accurate quantification.

Experimental Workflow

Figure 1: General experimental workflow for the quantification of carbaryl in water samples.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of carbaryl in water using LC-MS/MS based on various validated methods.

Table 1: Method Detection and Quantitation Limits

| Parameter | Value | Reference |

| Limit of Quantitation (LOQ) | 0.03 µg/L | [2][3] |

| Limit of Detection (LOD) | 0.01 µg/L | [3] |

| Alternate LOD | 3-15 ng/L | [4] |

| Alternate LOD | 2.1 µg/L | [5] |

| Alternate LOQ | 6.9 µg/L | [5] |

Table 2: Recovery and Precision Data

| Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| 10 µg/kg | 89.53 - 101.72 | Not Specified | [1] |

| 30 µg/kg | 89.53 - 101.72 | Not Specified | [1] |

| 120 µg/kg | 89.53 - 101.72 | Not Specified | [1] |

| Spiked Water Samples | 84.5 - 91.9 | 6.2 | [5] |

Protocols

1. Preparation of Standards

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of carbaryl analytical standard (purity corrected) and dissolve in methanol in a 100 mL volumetric flask.[3] Store this solution at ≤ -10°C for a maximum of 3 months.[3]

-

Carbaryl-d7 Internal Standard (ISTD) Stock Solution (100 µg/mL): Prepare in the same manner as the carbaryl primary stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent mixture (e.g., 35% methanol in water) to create calibration standards.[3] A typical calibration range is 0.025 ng/mL to 1 ng/mL.[3]

-

ISTD Spiking Solution: Prepare a working solution of Carbaryl-d7 at a concentration appropriate for spiking all samples, controls, and calibration standards to a constant final concentration.

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in clean glass containers. Samples should be stored at approximately 4°C and brought to room temperature before extraction.[3]

-

Internal Standard Spiking: To a 25 mL aliquot of the water sample, add a precise volume of the Carbaryl-d7 ISTD working solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) by passing 10 mL of methanol followed by 10 mL of Type I water.[3] Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the conditioned C18 cartridge at a flow rate of approximately 1 drop/second.[3]

-

Washing:

-

Elution: Elute the analytes (carbaryl and Carbaryl-d7) from the cartridge with 5 mL of 75% methanol in water, collecting the eluate in a suitable container.[3]

-

Final Volume Adjustment: Adjust the final volume of the eluate to 10 mL with Type I water.[3] If the sample is cloudy, filter it through a 0.45 µm syringe filter before analysis.[3]

3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is typically used.[3]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.[1][6]

-

Injection Volume: 100 µL.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 3: Example LC-MS/MS MRM Transitions for Carbaryl

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) | Reference |

| Carbaryl (Quantifier) | 202.1 | 145.1 / 145.3 | 100 | 12 - 15 | [1][6][7] |

| Carbaryl (Qualifier) | 202.1 | 127.0 / 127.1 | 100 | 28 - 35 | [1][6][7] |

| Carbaryl-d7 | To be determined empirically (e.g., ~209.1) | To be determined empirically | - | - |

Note: The MRM transitions for Carbaryl-d7 should be determined by direct infusion of the standard into the mass spectrometer. The precursor ion will be shifted by +7 Da compared to carbaryl, and the product ions may or may not be shifted depending on the fragmentation pattern.

4. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of carbaryl to Carbaryl-d7 against the concentration of the calibration standards.

-

A linear regression model is typically used for the calibration curve.

-

Determine the concentration of carbaryl in the water samples by calculating the peak area ratio of carbaryl to Carbaryl-d7 in the sample and interpolating the concentration from the calibration curve.

-

The final concentration in the original water sample is calculated by taking into account the initial sample volume and the final volume of the extract.

Conclusion

The described method of solid-phase extraction followed by LC-MS/MS analysis with the use of Carbaryl-d7 as an internal standard is a highly effective, sensitive, and reliable approach for the quantification of carbaryl in water samples. The method provides low detection limits and good accuracy and precision, making it suitable for routine monitoring and compliance with regulatory standards.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. ECM for Carbaryl in Water - MRID 45116202 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]

- 3. epa.gov [epa.gov]

- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 5. scielo.br [scielo.br]

- 6. phcog.com [phcog.com]

- 7. agilent.com [agilent.com]

Application Note: Quantitative Analysis of Carbaryl in Diverse Food Matrices Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and professionals in food safety and analytical chemistry.

Introduction Carbaryl is a broad-spectrum carbamate insecticide used extensively in agriculture to protect a wide variety of crops.[1] Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for carbaryl in food products.[2][3] Accurate and reliable quantification of carbaryl residues is therefore essential for consumer protection and regulatory compliance.

The complexity of food matrices often introduces significant challenges in pesticide residue analysis, including matrix effects (ion suppression or enhancement) and variations in analyte recovery during sample preparation.[4][5] The use of a stable isotope-labeled internal standard (ISTD), such as Carbaryl-d7, is the most effective strategy to compensate for these issues.[6] Carbaryl-d7, being chemically identical to the native analyte, co-elutes chromatographically and experiences similar ionization effects and extraction losses. Its use allows for highly accurate and precise quantification across various food types.

This application note details a robust and sensitive method for the determination of carbaryl in food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, with Carbaryl-d7 as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Experimental Protocols

Principle

A known concentration of Carbaryl-d7 is added to the sample homogenate at the beginning of the extraction process. The sample is then subjected to a QuEChERS extraction and cleanup procedure. Because Carbaryl-d7 and the native carbaryl exhibit nearly identical chemical and physical properties, the ratio of their peak areas in the final analysis remains constant regardless of sample loss or matrix-induced signal variation. This allows for the accurate calculation of the native carbaryl concentration based on the response of the internal standard.

Reagents and Materials

-

Standards: Carbaryl (≥98% purity) and Carbaryl-d7 analytical standards.[6][7]

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water. Formic acid and acetic acid.

-

Salts and Buffers: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate (for EN 15662 QuEChERS).[8]

-

Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For pigmented samples (e.g., spinach), graphitized carbon black (GCB) may be added.[9]

-

Equipment: High-speed blender/homogenizer, centrifuge capable of 4000-5000 rpm, vortex mixer, analytical balance, sample vials.

Sample Preparation: QuEChERS Protocol

The EN 15662 QuEChERS method is a widely used standard procedure.[8]

-

Homogenization: Homogenize the food sample (e.g., fruits, vegetables, grains) to achieve a uniform consistency. For dry samples like cereals, hydration may be necessary by adding a specific amount of water prior to extraction.[9][10]

-

Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add the internal standard solution to achieve a final concentration appropriate for the expected analyte levels (e.g., 100-200 ng/g).[6]

-

Extraction: Add 10 mL of acetonitrile to the tube.[8] Cap the tube and shake vigorously for 1 minute.

-

Salting-Out/Partitioning: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[8] Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers.[10]

-

Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile layer to a dSPE tube containing PSA and anhydrous MgSO₄.[2]

-

Final Centrifugation: Vortex the dSPE tube for 30-60 seconds and then centrifuge at high speed for 5 minutes.

-

Final Extract: Carefully transfer the cleaned supernatant into an autosampler vial. The sample is now ready for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, acidification with a small amount of formic acid can improve the stability of base-sensitive pesticides.[2]

Instrumental Analysis

A. LC-MS/MS Analysis LC-MS/MS is highly suitable for the analysis of carbaryl, a polar carbamate.

-

Chromatographic System: UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like 0.1% formic acid.[5]

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Injection Volume: 2 - 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Key transitions for carbaryl and its internal standard must be optimized.

B. GC-MS/MS Analysis While less common for carbamates than LC-MS/MS, GC-MS/MS can also be used.[10]

-

Chromatographic System: Gas chromatograph with a triple quadrupole mass spectrometer.

-

Inlet: Split/splitless injector. The use of an Ultra Inert liner with wool is recommended to improve reproducibility for active compounds.[11]

-

Column: A low-bleed capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient program to ensure separation from matrix components.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data and Performance

The use of Carbaryl-d7 ensures high-quality data across a range of food matrices. The following tables summarize typical method performance characteristics reported in various studies.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Carbaryl | 202.1 | 145.1 (Quantifier) | 50-100 | 15 |

| 202.1 | 127.1 (Qualifier) | 50-100 | 34 | |

| Carbaryl-d7 | 209.1 | 152.1 (Quantifier) | 50-100 | 15 |

Note: Values are typical and require optimization on the specific instrument used.[12][13]

Table 2: Method Validation Performance in Various Food Matrices

| Food Matrix | Analytical Method | Fortification Level | Recovery (%) | RSD (%) | LOQ | Citation |

|---|---|---|---|---|---|---|

| Cannabis Brownie | LC-MS/MS | 10 ng/g | 95-105* | <10* | 5-10 ng/g | [6] |

| 100 ng/g | 95-105* | <10* | [6] | |||

| 500 ng/g | 95-105* | <10* | [6] | |||

| Honey | LC-MS/MS | Low, Med, High | 107-112 | Not Specified | 0.24 µg/kg | [12][13] |

| Apple | UFLC-Q-TOF | 5, 20, 50 µg/kg | 70-120 | <20 | 5-20 µg/kg | [14] |

| Lettuce | UFLC-Q-TOF | 5, 20, 50 µg/kg | 70-120 | <20 | 5-20 µg/kg | [14] |

| Buffalo Meat | HPLC-PDA | Not Specified | 91-98 | <12 | Not Specified | [15] |

| Vegetables | GC/MS or HPLC | Not Specified | 75-105 | Not Specified | 179.2 µg/kg (IC₅₀) | [16] |

Note: Data for cannabis brownie represents a range for multiple pesticides including carbaryl, analyzed with Carbaryl-d7 as one of several ISTDs.

Conclusion